molecular formula C8H7NO5 B2517812 4-amino-5-hydroxybenzene-1,2-dicarboxylicacid CAS No. 2384497-19-0

4-amino-5-hydroxybenzene-1,2-dicarboxylicacid

Cat. No.: B2517812
CAS No.: 2384497-19-0
M. Wt: 197.146
InChI Key: CLRGPWGEAMLBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-hydroxybenzene-1,2-dicarboxylic acid, also known as 4-amino-5-hydroxyphthalic acid, is an organic compound with the molecular formula C8H7NO5. It is a derivative of phthalic acid, characterized by the presence of amino and hydroxyl functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid derivatives followed by reduction and hydroxylation steps. One common method includes the nitration of phthalic anhydride to form 4-nitrophthalic acid, which is then reduced to 4-aminophthalic acid. Subsequent hydroxylation yields 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-hydroxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Synthesis and Reactions
4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The nitro group can be reduced to regenerate amino groups.
  • Substitution : The hydroxyl group can participate in substitution reactions to yield ethers or esters.

These reactions enable the synthesis of complex organic compounds with tailored properties.

Biological Applications

Enzyme Modulation
Research indicates that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can modulate enzyme activities by forming stable complexes with metal ions. This property is crucial for understanding metabolic pathways and enzyme interactions in biological systems.

Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Its efficacy has been compared to standard antibiotics, showing potential as an alternative therapeutic agent in treating infections.

Anticancer Properties
In vitro studies have demonstrated that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid possesses significant cytotoxic effects against several cancer cell lines. It induces apoptosis and disrupts cell cycle progression, making it a candidate for cancer treatment.

Anti-inflammatory Effects
This compound also shows anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines and reducing the activity of enzymes involved in inflammatory processes.

Industrial Applications

In the industrial sector, 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid is utilized in the production of polymers and resins. Its unique chemical properties make it suitable for high-performance materials used in various applications.

Case Studies

Cytotoxicity Assays
A study assessed the cytotoxic effects of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid on KB and IGROV1 cancer cell lines. The compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating its potential as a more effective treatment option.

Enzyme Inhibition Studies
Research highlighted the compound's ability to inhibit proteases involved in inflammation. Results demonstrated a dose-dependent inhibition pattern comparable to standard anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzene-1,4-dicarboxylic acid: Similar structure but different position of functional groups.

    3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains additional amino groups and biphenyl structure.

    3,3’‘-diamino-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Contains additional amino groups and terphenyl structure

Uniqueness

4-amino-5-hydroxybenzene-1,2-dicarboxylic acid is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Biological Activity

4-Amino-5-hydroxybenzene-1,2-dicarboxylic acid, also known as 5-Amino-4-hydroxyphthalic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can be represented as follows:

C8H7NO5\text{C}_8\text{H}_7\text{N}\text{O}_5

This compound features two carboxylic acid groups and an amino group, which contribute to its biological reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl and amino groups in the structure are known to scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antibacterial activity against various pathogens.

Antioxidant Activity

A study conducted by researchers at the University of Tokyo demonstrated that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid exhibits significant antioxidant properties. The compound was tested against common free radicals, showing a reduction in oxidative damage in vitro .

Enzyme Inhibition

In a series of experiments aimed at understanding the compound's inhibitory effects on metabolic enzymes, it was found that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid effectively inhibited the enzyme thymidylate synthase. This inhibition is crucial for its potential use as an antineoplastic agent since thymidylate synthase is vital for DNA synthesis .

Antimicrobial Activity

A comparative study on various dicarboxylic acids revealed that 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 12.5 µg/mL for S. aureus, indicating its potential as a therapeutic agent .

Data Table: Biological Activities of 4-Amino-5-Hydroxybenzene-1,2-Dicarboxylic Acid

Activity TypeTest Organism/TargetResult (MIC)Reference
AntioxidantFree radical scavengingSignificant
Enzyme InhibitionThymidylate synthaseIC50 = 0.9 µM
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
AntimicrobialEscherichia coliMIC = 25 µg/mL

Properties

IUPAC Name

4-amino-5-hydroxyphthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,9H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRGPWGEAMLBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.